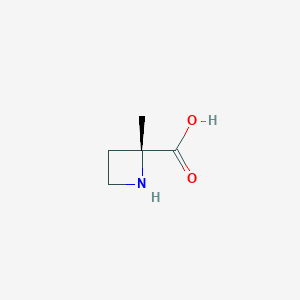

(R)-2-methylazetidine-2-carboxylic acid

Description

(R)-2-Methylazetidine-2-carboxylic acid (CAS: 1391194-82-3) is a chiral azetidine derivative with a carboxylic acid functional group. Its molecular formula is C₅H₉NO₂, and it has a molecular weight of 115.13 g/mol . Key physicochemical properties include:

- Boiling point: 225.0±33.0 °C (predicted)

- Density: 1.178±0.06 g/cm³ (predicted)

- pKa: 2.44±0.20 (predicted) .

The compound features a four-membered azetidine ring with a methyl substituent at the 2-position and a carboxylic acid group, contributing to its stereochemical and electronic uniqueness. It is primarily used in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules .

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(2R)-2-methylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 |

InChI Key |

ADTSDDJGGMQTIE-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@]1(CCN1)C(=O)O |

Canonical SMILES |

CC1(CCN1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

(2R)-1-Benzyloxycarbonylazetidine-2-carboxylic Acid

- Molecular formula: C₁₂H₁₃NO₄

- Molecular weight : 235.24 g/mol

- CAS : 25654-51-7

- Key differences :

3,3-Dimethylazetidine-2-carboxylic Acid

- Structural features :

- Two methyl groups at the 3-position of the azetidine ring.

- Increased steric hindrance compared to (R)-2-methylazetidine-2-carboxylic acid.

- Synthesis : Prepared via multi-step routes involving hydrazine derivatives and aldehydes/ketones .

- Applications : Studied for its conformational rigidity, which influences peptide backbone modifications .

(2R)-4-Oxoazetidine-2-carboxylic Acid

- Molecular formula: C₄H₅NO₃

- Molecular weight : 115.09 g/mol

- CAS : 62860-12-2

- Key differences :

- Features a ketone group at the 4-position, altering electronic properties and reactivity.

- Smaller molecular weight (115.09 vs. 115.13) due to the absence of a methyl group.

- Applications : Investigated as a β-lactam analogue in antibiotic research .

(2R)-Aziridine-2-carboxylic Acid

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for (R)-2-methylazetidine-2-carboxylic acid?

- Methodology :

- Synthesis : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is commonly employed. For example, cyclization of β-amino acids with stereochemical control can yield azetidine derivatives .

- Characterization :

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., -values for axial/equatorial protons in the azetidine ring) .

- HPLC : Use chiral columns (e.g., Chiralpak® IA/IB) to verify enantiomeric purity (>97% by area normalization) .

- Purity : Elemental analysis (C, H, N) and mass spectrometry (HRMS) are required for new compounds .

Q. How should this compound be safely handled in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N) to prevent hydrolysis .

- Waste Disposal : Neutralize acidic residues before disposal and segregate waste for licensed treatment facilities .

Q. What role does this compound play in organic synthesis?

- Applications :

- Chiral Building Block : Used to construct constrained peptidomimetics or β-lactam analogs due to its rigid azetidine ring .

- Intermediate : Participates in amide coupling (e.g., EDC/HOBt) or Mitsunobu reactions to introduce stereochemical complexity .

Advanced Research Questions

Q. How can this compound be utilized in enzyme inhibition studies?

- Experimental Design :

- Substrate Mimicry : Incorporate into peptide analogs to probe active-site steric effects in proteases (e.g., thrombin or trypsin-like enzymes). Measure values via kinetic assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes .

Q. What analytical strategies resolve enantiomeric impurities in synthesized batches?

- Methods :

- Chiral SFC/UPLC : Employ supercritical fluid chromatography with cellulose-based columns (e.g., Chiralcel® OD-H) for high-resolution separation .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

Q. What catalytic applications are reported for azetidine derivatives?

- Case Studies :

- Asymmetric Catalysis : Azetidine-based ligands enhance enantioselectivity in transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). Monitor turnover frequency (TOF) via GC-MS .

- Biocatalysis : Engineered enzymes (e.g., transaminases) can stereoselectively modify azetidine scaffolds .

Q. How can computational modeling predict the conformational stability of this compound?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and torsional strain .

- MD Simulations : Simulate solvation effects in water/DMSO to study hydrogen-bonding interactions .

Q. How to address contradictions in reported bioactivity data for this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.